molecular formula C11H11BrOS B13187001 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one

2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13187001
M. Wt: 271.18 g/mol
InChI Key: IZXOQFFSFIRWFZ-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11BrOS It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-bromothiophenol with cyclopentanone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one involves its interaction with various molecular targets. The bromophenyl group can engage in halogen bonding, while the sulfanyl group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one
  • 2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one
  • 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one

Uniqueness

2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and interactions with biological targets, distinguishing it from its chlorinated or fluorinated analogs .

Properties

Molecular Formula

C11H11BrOS

Molecular Weight

271.18 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H11BrOS/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,11H,3,5,7H2

InChI Key

IZXOQFFSFIRWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=C2Br

Origin of Product

United States

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